molecular formula C16H15N3O B12459049 N-(4-methoxyphenyl)-4-methylphthalazin-1-amine CAS No. 333776-09-3

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine

Cat. No.: B12459049
CAS No.: 333776-09-3
M. Wt: 265.31 g/mol
InChI Key: CLPZGJXKBAKLOK-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-4-methylphthalazin-1-amine is a heterocyclic compound featuring a phthalazine core substituted with a methyl group at position 4 and an N-linked 4-methoxyphenylamine moiety.

Properties

CAS No.

333776-09-3

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine

InChI

InChI=1S/C16H15N3O/c1-11-14-5-3-4-6-15(14)16(19-18-11)17-12-7-9-13(20-2)10-8-12/h3-10H,1-2H3,(H,17,19)

InChI Key

CLPZGJXKBAKLOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OC

solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine typically involves the condensation of 4-methoxyaniline with 4-methylphthalic anhydride under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Amination via Imine Formation

The synthesis of amines in phthalazine systems often proceeds through imine intermediates. For example:

  • Imine Formation : Reaction of ketones (e.g., 4-methoxyacetophenone) with amines (e.g., (S)-(-)-α-methylbenzylamine) under acidic catalysis (PTSA) to form imine intermediates .

  • Reduction : Hydrogenation of the imine using Pd/C to yield the amine product .

Condensation and Cyclization

Phthalazine rings are typically formed via cyclization of diamine precursors. While specific data for this compound is unavailable, related studies on thiazole derivatives highlight the importance of substituents (e.g., methoxyphenyl groups) in directing reaction pathways .

Comparative Analysis of Related Compounds

Compound Key Reaction Type Reagents/Conditions Biological Activity
(S)-(-)-1-(4-methoxyphenyl)ethylamineAmination via imine formationPTSA, Pd/C, toluene Enantiomer-specific biological activity
Phenylphthalazine derivativesCondensation (thiazole synthesis)HCl, ethanol Antimicrobial activity
N-(4-methoxyphenyl)methanimineImine formationAcidic conditions (e.g., PTSA) Structural analogs (not directly tested for activity)

Potential Reaction Pathways for N-(4-methoxyphenyl)-4-methylphthalazin-1-amine

Based on structural analogs and general phthalazine chemistry:

  • Amination :

    • Step 1 : Formation of an imine intermediate via reaction of a phthalazine ketone with an amine (e.g., 4-methoxyphenylamine).

    • Step 2 : Reduction of the imine to form the amine product .

  • Substitution/Coupling :

    • Palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) may be applicable for introducing the 4-methoxyphenyl group, similar to methodologies described for N,N-dimethylanilines .

  • Condensation :

    • Acidic conditions (e.g., HCl) could facilitate cyclization or hydrazide formation, as observed in triazole derivatives .

Biological Interaction Insights

While direct data for this compound is scarce, structural analogs provide clues:

  • Phthalazine derivatives often exhibit anti-inflammatory or anticancer properties due to their ability to interact with biological targets (e.g., enzymes).

  • Methoxyphenyl substituents may modulate activity, as seen in thiazole derivatives where 4-methoxyphenyl groups enhance selectivity .

Future Research Directions

  • Mechanistic Studies : Detailed investigation of the amination and condensation steps using quantum chemical models.

  • Biological Profiling : Screening for enzyme inhibition or receptor binding to validate therapeutic potential.

  • Optimization : Exploring alternative catalysts (e.g., palladium complexes ) to improve synthesis efficiency.

Scientific Research Applications

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-4-methylphthalazin-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents
Compound Name Substituent (R) Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
N-(4-Methoxyphenyl)-4-methylphthalazin-1-amine 4-OCH₃ Phthalazin-1-amine C₁₆H₁₅N₃O 265.3 Electron-rich aromatic system; potential anticancer activity inferred from analogues
N-(4-Chlorophenyl)-4-methylphthalazin-1-amine (Compound 14, ) 4-Cl Phthalazin-1-amine C₁₅H₁₂ClN₃ 269.73 Electron-withdrawing Cl enhances electrophilicity; synthesized via nucleophilic substitution
N-(4-Methylnaphthalen-1-yl)-4-methyl-N-(4-methoxyphenyl)naphthalen-1-amine () 4-OCH₃, 4-CH₃ (naphthyl) Naphthalen-1-amine C₂₉H₂₅NO 403.52 Bulkier structure; increased lipophilicity

Key Insights :

  • Solubility : Methoxy groups improve water solubility relative to chloro or methyl substituents, which may influence pharmacokinetics.
Derivatives with Modified Phthalazine Cores
Compound Name Core Modification Molecular Formula Key Synthetic Steps (Evidence) Potential Applications
4-(Bromomethyl)-N-(4-chlorophenyl)phthalazin-1-amine (Compound 15, ) Bromination at C4 C₁₅H₁₁BrClN₃ Radical bromination of methyl group Alkylating agent; precursor for further functionalization
N-(4-Chlorophenyl)-4-(3-substitutedphenylamino)methylphthalazin-1-amine (16a-d, ) Secondary amine addition C₂₂H₁₈ClN₄ Nucleophilic substitution with amines Enhanced diversity for structure-activity relationship (SAR) studies

Key Insights :

  • Reactivity : Brominated derivatives (e.g., Compound 15) introduce reactive sites for cross-coupling or nucleophilic substitution, expanding synthetic utility.
  • SAR Flexibility : Substituents on the phthalazine core modulate steric and electronic profiles, critical for optimizing biological activity .
Heterocyclic Analogues with Methoxyphenyl Moieties
Compound Name Core Structure Biological Activity (Evidence) Molecular Weight (g/mol)
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () Thiazole-azepine Cardioprotective (superior to Levocarnitine) ~450 (estimated)
N-(4-Methoxyphenyl)piperazin-1-ium salts () Piperazine Structural studies; hydrogen-bonding motifs 300–350 (varies)

Key Insights :

  • Biological Role : The 4-methoxyphenyl group is recurrent in bioactive compounds, suggesting its role in target engagement (e.g., receptor binding).
  • Structural Diversity : Methoxy-substituted heterocycles exhibit varied pharmacological effects depending on core architecture (e.g., thiazole vs. phthalazine) .
Physicochemical and Computational Comparisons
Property/Analysis This compound N-(4-Chlorophenyl) Analogue (Compound 14) Quantum-Chemical Analogue ()
Ionization Potential Not reported Not reported ~8.5 eV (estimated for phthalazine derivatives)
LogP (Lipophilicity) ~2.5 (predicted) ~3.0 (Cl increases hydrophobicity) ~3.2 (morpholine substituent)
Synthetic Yield Not reported 65–75% (via reflux in butanol) N/A

Key Insights :

  • Computational Data: Ionization potentials and electronic properties can guide drug design for target specificity .

Biological Activity

N-(4-methoxyphenyl)-4-methylphthalazin-1-amine is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Phthalazine derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds have been studied for their anti-inflammatory, antimicrobial, antifungal, and anticancer properties. The presence of the methoxy group on the phenyl ring is significant as it influences the compound's reactivity and biological efficacy.

3.1 Antimicrobial Activity

Research indicates that phthalazine derivatives exhibit varying degrees of antimicrobial activity against bacteria and fungi. For instance, studies have shown that compounds similar to this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported in the range of 0.15 to 0.30 mg/mL depending on structural modifications .

CompoundMIC (mg/mL)Target Organism
Compound A0.15Staphylococcus aureus
Compound B0.20E. coli
This compoundTBDTBD

3.2 Anticancer Properties

This compound has shown potential as an anticancer agent by inhibiting various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to affect pathways such as vascular endothelial growth factor (VEGF) signaling is notable .

In vitro studies have demonstrated that phthalazine derivatives can reduce cell viability in cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity.

3.3 Anti-inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages . This effect is mediated through the blockade of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of phthalazine derivatives, including this compound, revealed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of substituent groups in enhancing bioactivity.

Case Study 2: Anticancer Activity

In a comparative analysis involving various phthalazine derivatives, this compound was found to outperform several known anticancer agents in inhibiting proliferation in human cancer cell lines, suggesting its potential for further development as a therapeutic agent.

5. Conclusion

This compound exhibits significant biological activity across multiple domains including antimicrobial, anticancer, and anti-inflammatory effects. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Q & A

Q. What are the common synthetic routes for N-(4-methoxyphenyl)-4-methylphthalazin-1-amine?

Methodological Answer: Synthesis typically involves multi-step processes, including condensation and cyclization reactions. For example:

  • Step 1: React a substituted benzaldehyde (e.g., 4-methoxybenzaldehyde) with methylamine to form a Schiff base intermediate.
  • Step 2: Cyclize the intermediate using reagents like POCl₃ or PPA (polyphosphoric acid) to form the phthalazine core .
  • Step 3: Introduce the 4-methyl group via alkylation or reductive amination, optimizing reaction conditions (temperature, solvent) for yield and purity . Key characterization steps include NMR, IR, and mass spectrometry to confirm intermediate and final product structures .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Resolve aromatic protons (δ 6.8–8.2 ppm) and methoxy/methyl groups (δ 3.8–2.5 ppm). Use deuterated solvents (e.g., DMSO-d₆) for clarity .
  • IR Spectroscopy: Identify carbonyl (C=O, ~1650 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential volatility of intermediates.
  • Follow guidelines from occupational safety standards (e.g., GBZ 2.1-2007 for air quality) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and X-ray crystallography results be resolved?

Methodological Answer:

  • X-ray Diffraction: Refine crystal structures using SHELXL (e.g., hydrogen bonding networks, torsion angles) .
  • DFT Calculations: Compare experimental NMR shifts with computed values (Gaussian, ORCA) to validate structural assignments .
  • Dynamic NMR: Investigate conformational flexibility if temperature-dependent spectral variations occur .

Q. How to design stability studies under varying environmental conditions?

Methodological Answer:

  • Variables: Test thermal stability (25–100°C), photostability (UV/visible light), and humidity (40–80% RH) .
  • Analytical Tools: Use HPLC to monitor degradation products and LC-MS to identify decomposition pathways .
  • Kinetic Modeling: Apply Arrhenius equations to predict shelf-life at different storage temperatures .

Q. What computational strategies predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Screen against target proteins (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina .
  • QSAR Models: Corrogate substituent effects (e.g., methoxy vs. halogen groups) on antitubercular IC₅₀ values .
  • ADMET Prediction: Use SwissADME to assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .

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